molecular formula C11H10FNO2 B585859 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid CAS No. 1346599-44-7

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid

Cat. No. B585859
CAS RN: 1346599-44-7
M. Wt: 207.204
InChI Key: NIWNBLDPOVIYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and enhance their performance .


Synthesis Analysis

Enzymatic synthesis of fluorinated compounds has attracted attention from biologists and chemists . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .


Molecular Structure Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens, non-polarizable fluorine does not participate in halogen bonding .


Chemical Reactions Analysis

Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .


Physical And Chemical Properties Analysis

Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . Therefore, the target compounds doped with fluorine are endowed with stronger activity and stability, longer half-life, and better bioabsorbability .

Scientific Research Applications

Pharmaceuticals: Synthesis of Fluorinated Anesthetics

4-(Fluoromethyl)indole-3-acetic Acid serves as an intermediate in the synthesis of fluorinated anesthetics . The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, such as increased stability and lipophilicity, potentially leading to more effective anesthetics with longer duration of action and improved safety profiles.

Molecular Imaging: Contrast Agents

The compound’s fluorinated moiety can be utilized in the development of contrast agents for imaging techniques like positron emission tomography (PET) . Fluorinated compounds are valuable in this field due to their stability and the unique imaging properties of fluorine isotopes.

Material Science: Fluorinated Polymers

In material science, the incorporation of fluorinated indole derivatives can lead to the creation of novel fluorinated polymers . These materials often exhibit enhanced chemical resistance and thermal stability, making them suitable for a wide range of industrial applications.

Agriculture: Plant Growth Regulators

Indole-3-acetic acid derivatives, including 4-(Fluoromethyl)indole-3-acetic Acid, are known to influence plant growth and development . They can act as plant growth regulators, affecting processes like cell division, elongation, and fruit development.

Microbiology: Microbial Growth and Interaction

This compound plays a role in microbial growth and plant-microbe interactions . It can be synthesized by microorganisms and may influence their interaction with plants, potentially enhancing plant growth or providing protection against pathogens.

Environmental Science: Algal Bloom Dynamics

Research suggests that indole-3-acetic acid derivatives can impact algal bloom formation and dynamics . Understanding the role of these compounds in aquatic ecosystems can lead to better management and control of harmful algal blooms.

Safety And Hazards

While specific safety data for “2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid” is not available, it’s important to handle all chemicals with care. For example, acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s flammable and causes severe skin burns and eye damage .

Future Directions

Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The significance of enzymatic methods for the synthesis of fluorinated compounds is increasingly recognized, and researchers are expected to find or create excellent fluoride synthase in future research .

properties

IUPAC Name

2-[4-(fluoromethyl)-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWNBLDPOVIYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid

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